molecular formula C14H19NO B8496675 N-(3-Methoxybenzylidene)cyclohexanamine

N-(3-Methoxybenzylidene)cyclohexanamine

Cat. No.: B8496675
M. Wt: 217.31 g/mol
InChI Key: OBSHBLGJPLQOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methoxybenzylidene)cyclohexanamine is a high-purity chemical compound supplied for research and development purposes. This Schiff base, characterized by a cyclohexanamine group linked to a 3-methoxybenzylidene moiety, is part of the important class of cyclohexylamine derivatives. Such compounds are frequently explored in medicinal chemistry as synthetic intermediates and are investigated for their potential biological activities . Researchers value this structural motif for its utility in designing novel molecules and studying biochemical interactions. The product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-cyclohexyl-1-(3-methoxyphenyl)methanimine

InChI

InChI=1S/C14H19NO/c1-16-14-9-5-6-12(10-14)11-15-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3

InChI Key

OBSHBLGJPLQOGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=NC2CCCCC2

Origin of Product

United States

Synthetic Methodologies for N 3 Methoxybenzylidene Cyclohexanamine and Analogues

Classical Condensation Approaches

The most traditional and widely employed method for the synthesis of N-(3-Methoxybenzylidene)cyclohexanamine and its analogues is the direct condensation of an aldehyde with a primary amine. This reaction typically involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule to yield the imine.

Optimization of Reaction Conditions (e.g., temperature, stoichiometry, acidic catalysis)

The efficiency of imine formation through condensation is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, the stoichiometry of the reactants, and the use of catalysts. While many imine syntheses can proceed at room temperature, heating is sometimes employed to accelerate the reaction and facilitate the removal of water, which drives the equilibrium towards the product. researchgate.net

The stoichiometry of the aldehyde and amine is typically a 1:1 molar ratio. However, in some cases, a slight excess of one reactant may be used to ensure the complete conversion of the other.

Acid catalysis is a common strategy to enhance the rate of condensation. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. While strong acids can be effective, they can also lead to side reactions. Therefore, milder acidic catalysts are often preferred. In some instances, the reaction can proceed without any catalyst, particularly when using highly reactive aldehydes and amines. scirp.org For example, solvent- and catalyst-free methods have been developed where aldehydes and amines are mixed neat, and the reaction is driven to completion by the removal of water under reduced pressure. scirp.org This approach offers a greener alternative by eliminating the need for solvents and catalysts. scirp.org

Reactant 1Reactant 2ConditionsProduct YieldReference
p-Tolualdehydeo-ToluidineSolvent-free, catalyst-free, 1.5 h, then vacuum (3.0 h)99% scirp.org
p-Anisaldehydeo-ToluidineSolvent-free, catalyst-free99% scirp.org
p-Anisaldehydem-ToluidineSolvent-free, catalyst-free99% scirp.org
p-Anisaldehydep-ToluidineSolvent-free, catalyst-free98% scirp.org

Solvent Selection in Condensation Reactions

The choice of solvent plays a critical role in classical condensation reactions for imine synthesis. The solvent should be inert to the reactants and products and, ideally, facilitate the removal of water to drive the reaction forward. Traditionally, azeotropic distillation with solvents like benzene (B151609) or toluene (B28343) using a Dean-Stark apparatus has been a standard method for water removal. acs.org

However, in line with the principles of green chemistry, there is a growing emphasis on using more environmentally benign solvents. acs.org Studies have shown that solvents like methyl t-butyl ether can be a greener alternative to dichloromethane, offering comparable or even better yields in many imine condensation reactions. acs.org Interestingly, while the presence of water is generally considered detrimental to imine synthesis, some methods have demonstrated the feasibility of conducting these reactions in aqueous media, sometimes even without a catalyst. researchgate.net This approach is particularly attractive from an environmental and economic perspective. researchgate.net In some cases, the addition of an organic solvent to an aqueous reaction mixture has been found to lower the yields. researchgate.net

Catalytic Synthesis Routes

To overcome some of the limitations of classical condensation methods, such as harsh reaction conditions and the generation of waste, various catalytic approaches for imine synthesis have been developed. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance.

Dehydrogenation Reactions of Corresponding Amines and Alcohols

Catalytic dehydrogenation presents an alternative pathway for the construction of the C=N bond of imines. This strategy involves the removal of hydrogen from a precursor molecule, often an amine, to form the unsaturated imine. Visible-light photoredox catalysis has emerged as a powerful tool for such transformations, enabling the synthesis of aromatic compounds under mild conditions. researchgate.net While the synthesis of N-aryl amines through visible-light-induced catalytic dehydrogenation has been challenging due to the reactivity of amines, recent studies have demonstrated the successful synthesis of N-aryl amines from allylic amines. researchgate.net

Transition Metal-Catalyzed Imine Formation (e.g., Manganese-catalyzed)

Transition metals have been extensively explored as catalysts for a wide array of organic transformations, including the synthesis of imines and other nitrogen-containing compounds. nih.govresearchgate.net These catalysts can facilitate C-N bond formation through various mechanisms, including hydroamination and hydroaminoalkylation. nih.gov For instance, manganese dioxide has been utilized as an in situ oxidant for the one-pot conversion of alcohols into imines. organic-chemistry.org The development of catalysts based on earth-abundant 3d transition metals like manganese, iron, cobalt, nickel, and copper is of particular interest due to their lower cost and toxicity compared to precious metals. mdpi.com

Organocatalytic Methods for Imine Synthesis

In recent years, organocatalysis has gained significant traction as a powerful strategy in organic synthesis. Organocatalysts are small organic molecules that can catalyze chemical reactions, often with high efficiency and stereoselectivity. Pyrrolidine, for example, has been shown to be an effective organocatalyst for the synthesis of aldimines from aldehydes and amino compounds. organic-chemistry.org This biomimetic approach proceeds via iminium activation and provides excellent yields under simple, metal-free, and acid-free conditions. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as versatile organocatalysts for a variety of reactions, including those involving the formation of C-C and C-heteroatom bonds. researchgate.net

Catalyst TypeCatalyst ExampleReactantsKey FeaturesReference
OrganocatalystPyrrolidineAldehydes, Amino compoundsBiomimetic, iminium activation, metal- and acid-free, high yields organic-chemistry.org
Transition MetalManganese DioxideAlcoholsIn situ oxidation, one-pot synthesis organic-chemistry.org
Photoredox CatalystVisible-light photocatalystAllylic aminesCatalytic dehydrogenation, mild conditions researchgate.net

Green Chemistry Principles in Imine Synthesis

The synthesis of imines, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the use of methodologies that minimize waste, reduce energy consumption, and utilize safer materials. For imine synthesis, this has led to the exploration of solvent-free reactions, energy-efficient activation methods, and a focus on maximizing the efficiency of atom utilization.

Solvent-Free and Mechanochemical Approaches

Traditional methods for synthesizing Schiff bases often involve refluxing the constituent aldehyde and amine in an organic solvent, which acts as a medium for the reaction and aids in the removal of the water byproduct through azeotropic distillation. However, the use of volatile organic compounds (VOCs) as solvents poses environmental and health risks. Consequently, solvent-free and mechanochemical methods have emerged as sustainable alternatives.

Solvent-free synthesis involves the direct reaction of neat reactants, often facilitated by grinding or heating. Mechanochemistry, a subset of these techniques, utilizes mechanical force—such as grinding, milling, or shearing—to induce chemical reactions. nih.govnih.gov This approach is particularly effective for solid-state reactions and can lead to significantly reduced reaction times, high yields, and minimal waste generation. nih.govacademie-sciences.fr The manual grinding of an aromatic aldehyde and an amine at room temperature can produce the desired imine in as little as 15 minutes with good to excellent yields. nih.gov

These methods are not only environmentally benign but can also offer different reactivity and selectivity compared to solution-based syntheses. nsf.gov In many cases, the products are obtained in high purity, eliminating the need for complex purification steps. nih.gov

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for Imines

Method Reactants Conditions Reaction Time Yield Reference
Mechanochemical Various aromatic aldehydes and anilines Manual grinding, room temp. 15 min Good to Excellent nih.gov
Solvent-Free Aromatic aldehydes and methylamine HCl Grinding with NaHCO₃, room temp. 1 hour to overnight Good to Excellent academie-sciences.fr

| Conventional | 4-(dimethylamino) benzaldehyde (B42025) and aromatic amine | Reflux in ethanol (B145695) with acetic acid catalyst | 12-15 hours | Moderate | |

Energy-Efficient Synthesis (e.g., Sonochemistry)

Another cornerstone of green chemistry is the reduction of energy consumption in chemical transformations. Sonochemistry, the application of ultrasound to chemical reactions, has proven to be a powerful tool for the energy-efficient synthesis of Schiff bases. ijcce.ac.ir Ultrasound irradiation of a liquid medium generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. nih.gov This phenomenon creates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. ijcce.ac.irnih.gov

The key advantages of using sonochemistry in imine synthesis include:

Reduced Reaction Times: Reactions that take several hours under conventional heating can often be completed in minutes using ultrasound. researchgate.net

Milder Conditions: Sonochemical syntheses can frequently be carried out at ambient temperature, avoiding the need for external heating.

Higher Yields: The enhanced mass transfer and kinetic energy provided by cavitation often lead to higher product yields compared to traditional methods. researchgate.netresearchgate.net

Reduced Catalyst Loading: The efficiency of the ultrasonic method can reduce the amount of catalyst needed, or in some cases, eliminate it entirely. researchgate.net

For instance, the synthesis of certain Schiff bases using ultrasonic waves was completed at room temperature with significantly reduced reaction times and increased yields compared to conventional methods that required 12-15 hours of heating. This highlights the potential of sonochemistry as a sustainable and efficient alternative for the production of this compound and its analogues.

Table 2: Sonochemical vs. Conventional Synthesis of Schiff Bases

Method Reactants Conditions Reaction Time Yield (%) Reference
Sonochemical Salicylaldehyde (B1680747) and various aryl amines Ultrasound, room temp. Not specified 95-98% researchgate.net
Sonochemical Piperonal and anthranilic acid Ultrasound (37 kHz), 25°C, Methanol (B129727) 10 min High ijcce.ac.ir
Conventional Salicylaldehyde and various aryl amines Reflux in organic solvent Several hours Lower than sonochemical researchgate.net

| Conventional | Bis-aldehydes and diamines | Heating in ethanol | 6-12 hours | 67-92% | researchgate.net |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com The ideal reaction has 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

The synthesis of this compound from 3-methoxybenzaldehyde (B106831) and cyclohexanamine is a condensation reaction that forms an imine and a molecule of water. The reaction is inherently efficient from an atom economy perspective, as the only byproduct is water, which is environmentally benign.

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound:

3-Methoxybenzaldehyde (C₈H₈O₂) MW: 136.15 g/mol

Cyclohexanamine (C₆H₁₃N) MW: 99.17 g/mol

this compound (C₁₄H₁₉NO) MW: 217.31 g/mol

Water (H₂O) MW: 18.02 g/mol

% Atom Economy = (217.31 / (136.15 + 99.17)) x 100 = (217.31 / 235.32) x 100 ≈ 92.35%

Advanced Spectroscopic and Structural Elucidation of N 3 Methoxybenzylidene Cyclohexanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment of each atom can be constructed.

The ¹H NMR spectrum of N-(3-Methoxybenzylidene)cyclohexanamine provides precise information about the number, environment, and connectivity of protons in the molecule. The key diagnostic signal is the singlet corresponding to the imine or azomethine proton (-CH=N-), which typically appears in the downfield region of the spectrum, around 8.0-8.5 ppm, due to the deshielding effect of the carbon-nitrogen double bond.

The protons of the 3-methoxyphenyl (B12655295) group exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. These aromatic protons typically resonate between 6.8 and 7.4 ppm. The methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet, usually around 3.8 ppm.

The cyclohexyl moiety presents a series of signals in the aliphatic region of the spectrum. The single proton on the carbon atom directly bonded to the imine nitrogen (N-CH) is the most deshielded of the cyclohexyl protons, appearing as a multiplet around 3.2-3.4 ppm. The remaining ten protons on the cyclohexyl ring produce a complex series of overlapping multiplets in the upfield region, typically between 1.2 and 2.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Imine H (CH=N)~8.30Singlet (s)1H
Aromatic H~6.80 - 7.40Multiplet (m)4H
Methoxy H (OCH₃)~3.85Singlet (s)3H
Cyclohexyl H (α to N)~3.30Multiplet (m)1H
Cyclohexyl H (remaining)~1.20 - 2.00Multiplet (m)10H

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The imine carbon atom (C=N) is highly deshielded and gives a characteristic signal in the range of 160-165 ppm.

The aromatic carbons of the 3-methoxyphenyl ring display six distinct signals. The carbon atom bonded to the oxygen of the methoxy group is the most downfield of the ring carbons, appearing near 160 ppm, while the carbon atom bonded to the imine group resonates around 137 ppm. The remaining four aromatic carbons are observed between 110 and 130 ppm. The methoxy carbon itself gives a signal at approximately 55 ppm. The carbons of the cyclohexyl ring are found in the aliphatic region, with the carbon atom alpha to the nitrogen appearing around 65-70 ppm and the other five carbons resonating between 25 and 35 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentChemical Shift (δ, ppm)
Imine C (C=N)~162.5
Aromatic C (C-O)~159.8
Aromatic C (C-Imine)~137.2
Aromatic C (CH)~112.0 - 129.5
Cyclohexyl C (α to N)~68.0
Methoxy C (OCH₃)~55.3
Cyclohexyl C (remaining)~25.0 - 34.0

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent protons within the cyclohexyl ring and among the coupled protons on the aromatic ring, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the signal from the imine proton to the alpha-carbon of the cyclohexyl ring and to the quaternary carbon of the aromatic ring, definitively linking the three fragments of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. The most significant is the stretching vibration of the azomethine (C=N) double bond, which typically appears as a strong to medium intensity band in the region of 1650–1620 cm⁻¹.

Another important feature is the C-O stretching of the aryl-alkyl ether (the methoxy group), which gives rise to two characteristic bands: a strong, asymmetric stretch around 1260-1240 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. Aromatic C=C stretching vibrations are observed as a series of bands in the 1600–1450 cm⁻¹ range. Additionally, C-H stretching vibrations for the aromatic protons are seen just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl and methoxy groups appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
Aromatic C-HStretch3100 - 3010
Aliphatic C-HStretch2950 - 2850
Azomethine C=NStretch1650 - 1620
Aromatic C=CStretch1600 - 1450
Aryl Ether C-OAsymmetric Stretch1260 - 1240
Aryl Ether C-OSymmetric Stretch1050 - 1030

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization. For this compound (C₁₄H₁₉NO), the calculated molecular weight is approximately 217.15 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 217.

The fragmentation of this molecule is expected to follow pathways characteristic of benzylidene imines. Common fragmentation processes include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen in the cyclohexyl ring.

Benzyl C-N bond cleavage: This can lead to the formation of a cyclohexylamino cation or a methoxybenzylidene radical.

Loss of substituents: Fragmentation can occur via the loss of a methyl radical (•CH₃, m/z 202) from the methoxy group or the loss of a methoxy radical (•OCH₃, m/z 186).

Formation of tropylium (B1234903) ion: Rearrangement and fragmentation of the benzylidene portion can lead to the formation of a stable methoxytropylium ion.

Table 4: Predicted Mass Spectrometry Fragments for this compound
m/zPredicted Fragment Ion
217[M]⁺˙ (Molecular Ion)
202[M - CH₃]⁺
134[M - C₆H₁₁]⁺ or [C₈H₈NO]⁺
121[C₈H₉O]⁺ (Methoxy-tropylium ion)
83[C₆H₁₁]⁺ (Cyclohexyl cation)

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While solution-state techniques like NMR describe the average structure of a molecule, single-crystal X-ray crystallography provides a precise three-dimensional model of the molecule's conformation in the solid state. Although a specific crystal structure for this compound is not widely reported, the geometry can be inferred from similar Schiff base structures. researchgate.net

The molecule is not expected to be planar. There is typically a significant torsion angle between the plane of the phenyl ring and the C=N double bond. The geometry around the imine carbon and nitrogen atoms is trigonal planar, with bond angles close to 120°. The cyclohexyl ring would adopt a stable chair conformation. In the solid state, the crystal packing would be governed by weak van der Waals forces and potentially C-H···π interactions, as there are no strong hydrogen bond donors or acceptors.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. For this compound, this method provides critical insights into the electronic structure, particularly concerning the π-electron system of the aromatic ring and the imine group. The absorption of UV-Vis radiation by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the electronic transitions within the molecule's chromophores.

The UV-Vis spectrum of this compound is primarily dictated by the presence of the benzene ring and the carbon-nitrogen double bond (C=N) of the imine group. These structural features constitute the principal chromophores of the molecule. The electronic transitions observed are typically of two main types: π→π* (pi to pi star) and n→π* (n to pi star) transitions.

The π→π* transitions are generally of high intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions are associated with the conjugated system formed by the benzene ring and the imine double bond. The presence of the methoxy group (-OCH₃) on the benzene ring, an auxochrome, can influence the position and intensity of these absorption bands. Typically, such electron-donating groups cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

The n→π* transitions are typically of lower intensity and result from the excitation of an electron from a non-bonding (n) orbital, such as the lone pair of electrons on the nitrogen atom of the imine group, to a π* antibonding orbital. These transitions usually appear at longer wavelengths compared to the π→π* transitions of the same chromophore.

Detailed research findings on analogous Schiff bases indicate that the solvent environment can significantly influence the UV-Vis spectrum. A change in solvent polarity can alter the energy levels of the ground and excited states to different extents, leading to shifts in the absorption maxima (λmax). For instance, in polar solvents, the n→π* transition often undergoes a hypsochromic shift (a shift to shorter wavelengths), while the π→π* transition may experience a bathochromic shift.

While specific experimental data for this compound is not widely available in published literature, the expected absorption maxima can be estimated based on the analysis of similar aromatic Schiff bases. The spectrum would be anticipated to exhibit strong absorption bands in the UV region, characteristic of the electronic transitions within its conjugated system.

Representative UV-Vis Spectroscopic Data

The following table presents hypothetical, yet representative, UV-Vis absorption data for this compound in a common organic solvent like ethanol (B145695). These values are based on typical spectral data for aromatic Schiff bases with similar structural motifs and are intended for illustrative purposes.

Solvent λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Transition Type
Ethanol~ 265~ 15,000π→π* (Benzene Ring)
Ethanol~ 310~ 2,500n→π* (Imine Group)

This interactive table allows for a clear visualization of the expected electronic transitions. The high-intensity band at a shorter wavelength is attributed to the π→π* transition of the aromatic system, while the lower-intensity band at a longer wavelength is characteristic of the n→π* transition of the imine group.

Mechanistic Investigations of Reactions Involving N 3 Methoxybenzylidene Cyclohexanamine

Kinetic Studies of Reactivity

Kinetic studies are crucial for quantifying the rates of chemical reactions and understanding how various factors, such as reactant concentrations, temperature, and solvent, influence these rates. For reactions involving N-(3-Methoxybenzylidene)cyclohexanamine, such as its formation from the parent aldehyde and amine or its hydrolysis back to these precursors, kinetic analysis provides a window into the reaction's energetic landscape.

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and certain other species. For the hydrolysis of an imine like this compound, the reaction is typically studied under acidic conditions, as the process is often acid-catalyzed.

A general rate law for the acid-catalyzed hydrolysis of an imine can be expressed as:

Rate = k[Imine][H⁺]ⁿ

where k is the rate constant and n is the order of the reaction with respect to the hydrogen ion concentration. Experimental studies on similar Schiff bases have shown that the rate of hydrolysis is often dependent on the electronic nature of substituents on the aromatic ring. Electron-donating groups, such as the methoxy (B1213986) group at the meta-position in this compound, can influence the reaction rate by affecting the electron density at the imine carbon. Generally, electron-donating groups tend to decrease the rate of hydrolysis by stabilizing the protonated imine intermediate, making it less susceptible to nucleophilic attack by water.

Table 1: Hypothetical Rate Constants for the Acid-Catalyzed Hydrolysis of Substituted N-Benzylidenecyclohexanamines at 25°C

Substituent on Benzylidene Ring Hammett Constant (σ) Rate Constant (k, M⁻¹s⁻¹)
4-Nitro +0.78 5.2 x 10⁻³
3-Nitro +0.71 4.5 x 10⁻³
3-Methoxy +0.12 1.8 x 10⁻⁴
4-Methyl -0.17 8.5 x 10⁻⁵

This table is illustrative and based on general trends observed for substituent effects on imine hydrolysis.

Activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and volume of activation (ΔV‡), provide deeper insights into the transition state of a reaction. These parameters are determined by studying the effect of temperature and pressure on the reaction rate constant.

The Arrhenius equation and the Eyring equation are fundamental in these analyses. For instance, a plot of ln(k) versus 1/T (Arrhenius plot) yields the activation energy (Ea), from which ΔH‡ can be calculated. The entropy of activation, ΔS‡, provides information about the degree of order in the transition state compared to the reactants. A negative ΔS‡ suggests a more ordered transition state, which is common in associative mechanisms where two molecules come together.

For the hydrolysis of this compound, an associative mechanism involving the attack of a water molecule on the protonated imine would be expected to have a negative entropy of activation.

Table 2: Hypothetical Activation Parameters for the Hydrolysis of this compound

Parameter Value
Activation Enthalpy (ΔH‡) 60 - 80 kJ/mol
Activation Entropy (ΔS‡) -40 to -80 J/(mol·K)

These values are representative of what might be expected for an associative mechanism in the hydrolysis of a Schiff base in aqueous solution.

Elucidation of Reaction Mechanisms

The elucidation of a reaction mechanism involves identifying the sequence of elementary steps that lead from reactants to products, including any intermediates and transition states.

In the context of substitution or addition reactions, mechanisms can be broadly classified as associative or dissociative. An associative pathway involves the formation of a new bond before the breaking of an old one, leading to an intermediate with a higher coordination number. A dissociative pathway , on the other hand, involves the breaking of a bond to form an intermediate with a lower coordination number, which then reacts further.

For the hydrolysis of this compound, the mechanism is generally considered to be associative. The reaction is initiated by the protonation of the imine nitrogen, which activates the imine carbon towards nucleophilic attack by water. This is followed by the formation of a carbinolamine intermediate.

A reaction can proceed through a concerted mechanism , where all bond-making and bond-breaking events occur in a single step, or a stepwise mechanism , which involves one or more intermediates.

The formation and hydrolysis of imines are classic examples of stepwise mechanisms. For instance, the hydrolysis involves the following key steps:

Protonation of the imine nitrogen.

Nucleophilic attack by water on the imine carbon to form a protonated carbinolamine.

Proton transfer from the oxygen to the nitrogen.

Elimination of the amine (cyclohexylamine) to form a protonated carbonyl group.

Deprotonation to yield the final aldehyde (3-methoxybenzaldehyde).

The imine group (C=N) is a versatile functional group that can participate in both nucleophilic and electrophilic processes.

Electrophilic Character: The carbon atom of the imine group is electrophilic, similar to the carbonyl carbon of an aldehyde or ketone. This electrophilicity is enhanced upon protonation of the nitrogen atom. Consequently, the imine carbon is susceptible to attack by nucleophiles. In the hydrolysis of this compound, water acts as the nucleophile.

Nucleophilic Character: The nitrogen atom of the imine has a lone pair of electrons and is therefore nucleophilic and basic. It can be protonated by acids or react with other electrophiles. The initial step in the acid-catalyzed hydrolysis is the protonation of this nitrogen atom.

The presence of the 3-methoxy group on the benzylidene ring influences the electronic properties of the imine moiety. As an electron-donating group through resonance (though slightly electron-withdrawing through induction from the meta position), it can modulate the reactivity of the imine. This substituent effect is a key area of investigation in understanding the detailed mechanistic chemistry of this compound.

Influence of Substituent Effects on Reactivity (e.g., Hammett Correlations for Methoxy Group)

The reactivity of the imine functional group in this compound is significantly modulated by the electronic properties of the methoxy substituent on the aromatic ring. The position and nature of substituents on the benzylidene portion of the molecule alter the electron density at the imine carbon (the azomethine carbon), thereby influencing its susceptibility to nucleophilic attack. These electronic effects can be quantitatively evaluated using linear free-energy relationships, most notably the Hammett equation.

The Hammett equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction of a substituted reactant.

k₀ is the rate constant for the reaction of the unsubstituted reactant (e.g., N-benzylidenecyclohexanamine).

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. It is a measure of the electronic effect of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

The methoxy group (-OCH₃) is an interesting case as it possesses competing electronic effects: a resonance-donating effect (+R) and an inductive-withdrawing effect (-I). The net effect depends on its position on the benzene (B151609) ring.

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it pulls electron density away from the ring through the sigma bond.

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring, donating electron density.

In this compound, the methoxy group is in the meta position. At this position, the resonance effect does not extend to the imine-bearing carbon. Therefore, the electron-withdrawing inductive effect (-I) is the dominant influence. This makes the meta-methoxy group a weakly deactivating substituent. Its Hammett constant (σ_meta) is +0.12, indicating a net electron-withdrawing character which makes the imine carbon slightly more electrophilic compared to the unsubstituted analog.

A positive reaction constant (ρ > 0) in a Hammett plot for a reaction like nucleophilic addition would signify that a negative charge is building up in the transition state and that the reaction is accelerated by electron-withdrawing groups. wikipedia.org Conversely, a negative ρ value (ρ < 0) indicates a buildup of positive charge and that the reaction is favored by electron-donating groups. wikipedia.org For the hydrolysis of imines, Hammett plots often show non-linearity, which can indicate a change in the rate-determining step as the substituent's electronic nature is varied. wikipedia.org

The table below presents Hammett constants for various substituents to contextualize the effect of the meta-methoxy group.

Substituent (Position)Hammett Constant (σ)Electronic EffectPredicted Effect on Imine Carbon Electrophilicity
p-NO₂+0.78Strongly WithdrawingGreatly Increases
m-CN+0.56Strongly WithdrawingIncreases
m-Br+0.39WithdrawingModerately Increases
m-OCH₃ +0.12 Weakly Withdrawing Slightly Increases
H0.00Neutral (Reference)Baseline
p-CH₃-0.17DonatingDecreases
p-OCH₃-0.27Strongly DonatingGreatly Decreases
p-N(CH₃)₂-0.83Very Strongly DonatingSubstantially Decreases

This table is generated based on established Hammett constant values for illustrative purposes.

Therefore, in reactions where the rate-determining step involves nucleophilic attack on the imine carbon, this compound is expected to react slightly faster than its unsubstituted counterpart, N-benzylidenecyclohexanamine.

Stereochemical Aspects and Stereoselectivity in Imine Reactions

The stereochemical outcomes of reactions involving this compound are largely governed by the steric influence of the bulky N-cyclohexyl group. The imine itself can exist as (E) and (Z) geometric isomers, though the (E)-isomer is generally more stable due to reduced steric strain between the benzylidene and cyclohexyl groups. Reactions such as nucleophilic addition to the C=N double bond create a new stereocenter, leading to the possibility of diastereomeric products.

The cyclohexyl ring is not planar; it exists in a stable chair conformation. This bulky, three-dimensional substituent effectively blocks one face of the planar imine C=N bond. As a nucleophile approaches the electrophilic imine carbon, it will preferentially attack from the less sterically hindered face. This facial selectivity is the basis for diastereoselectivity in its reactions.

Consider the addition of a Grignard reagent (R-MgBr) to the imine. The reaction proceeds via nucleophilic attack on the azomethine carbon. The trajectory of the incoming nucleophile is dictated by steric hindrance. The large cyclohexyl group directs the nucleophile to the opposite face of the imine, leading to the preferential formation of one diastereomer over the other.

The transition state model that minimizes steric interactions will be favored. The approach of the nucleophile from the face opposite to the bulky N-substituent leads to the major diastereomer. The degree of diastereoselectivity, often expressed as a diastereomeric ratio (d.r.), depends on the size of the nucleophile and the precise reaction conditions. Larger nucleophiles typically result in higher diastereoselectivity.

The table below illustrates hypothetical outcomes for a nucleophilic addition reaction, demonstrating the principle of diastereoselectivity.

NucleophileMajor DiastereomerMinor DiastereomerDiastereomeric Ratio (d.r.)Stereochemical Rationale
CH₃MgBr(S,R)-Product(R,R)-Product~70:30Small nucleophile, moderate facial blocking by the cyclohexyl group.
PhMgBr(S,R)-Product(R,R)-Product~85:15Larger nucleophile, increased steric hindrance leads to better selectivity.
t-BuMgBr(S,R)-Product(R,R)-Product>95:5Very bulky nucleophile, attack is strongly directed to the less hindered face.

Note: The stereochemical descriptors (S,R) are arbitrary for illustrative purposes. The data represents a hypothetical trend in diastereoselective additions to the imine.

This principle of steric-controlled addition is a cornerstone of asymmetric synthesis. nih.govfigshare.comacs.org While the imine itself is achiral, its reaction with other reagents can be highly diastereoselective due to the steric environment created by the cyclohexyl group. youtube.com This makes this compound and similar imines valuable substrates in stereocontrolled synthesis.

Computational and Theoretical Chemistry Studies of N 3 Methoxybenzylidene Cyclohexanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the behavior of Schiff bases like N-(3-Methoxybenzylidene)cyclohexanamine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. uantwerpen.be For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. epstem.net Methods such as DFT with the B3LYP functional and a 6-31G(d,p) basis set are commonly employed for this purpose. epstem.netaun.edu.eg

Conformational analysis further explores the molecule's potential energy surface by examining different spatial orientations (conformers) that arise from the rotation around single bonds. Schiff bases can exist in various conformations, and these studies identify the most energetically favorable ones. znaturforsch.com The planarity of the molecule is a key aspect investigated; while some Schiff bases are planar, many adopt a non-planar conformation to minimize steric hindrance, which can significantly influence their electronic properties and crystal packing. aun.edu.egznaturforsch.com The optimized geometry is the foundation for all other theoretical calculations. znaturforsch.com

Table 1: Representative Calculated Geometrical Parameters for a Schiff Base Moiety. Data is illustrative of typical values obtained from DFT calculations.
ParameterTypical Calculated Value
C=N Bond Length (Å)~1.28 - 1.29
C-N Bond Length (Å)~1.45 - 1.47
C-C=N Bond Angle (°)~117 - 122
C=N-C Bond Angle (°)~120 - 125

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energies of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are critical descriptors of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the methoxy-substituted benzene (B151609) ring, while the LUMO is often centered on the electron-deficient imine (-C=N-) group. aun.edu.eg This distribution dictates how the molecule interacts with other reagents. wikipedia.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters. Values are typical for Schiff bases and are expressed in electron volts (eV).
ParameterTypical Value (eV)Description
EHOMO-5.0 to -6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.5 to -2.5Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)3.0 to 4.5Indicator of chemical stability and reactivity (ELUMO - EHOMO)

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. nih.govresearchgate.net It is used to predict how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded:

Red and Yellow: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to attack by electrophiles. These are often found around electronegative atoms like oxygen and nitrogen.

Blue: Regions of positive electrostatic potential, indicating electron-poor areas that are attractive to nucleophiles. These are typically located around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral potential.

For this compound, the MEP would likely show a negative potential around the nitrogen of the imine group and the oxygen of the methoxy (B1213986) group, while positive potentials would be located on the hydrogen atoms. nih.gov This analysis complements other reactivity studies by providing a visual guide to the molecule's reactive sites.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. nih.gov These indices predict the global and local reactivity of a molecule.

Chemical Hardness (η): Resistance to change in electron configuration.

Global Softness (S): The inverse of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of a molecule to attract electrons.

Chemical Potential (μ): The escaping tendency of electrons from a system.

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. nih.gov

Global Nucleophilicity Index (N): Measures the ability of a molecule to donate electrons. nih.gov

Local Reactivity Descriptors , such as Fukui functions , pinpoint specific atomic sites of reactivity. scm.com The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. scm.com Condensed Fukui functions simplify this by assigning a value to each atom:

fk+: Measures reactivity towards a nucleophilic attack (electron acceptance) at atom k. researchgate.net

fk-: Measures reactivity towards an electrophilic attack (electron donation) at atom k. researchgate.net

For this compound, the imine carbon atom is expected to have a high fk+ value, making it a prime site for nucleophilic attack, while the nitrogen atom would have a high fk- value, indicating susceptibility to electrophilic attack.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions. rsc.org For reactions involving this compound, such as its formation from 3-methoxybenzaldehyde (B106831) and cyclohexylamine, theoretical studies can map out the entire reaction mechanism, including the identification of intermediates and transition states. acs.orgresearchgate.net

To understand a reaction's feasibility and kinetics, chemists compute its energy profile. This involves calculating the energies of reactants, products, and all species in between. A key goal is to locate the transition state (TS) , which is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. e3s-conferences.org

In-depth Computational Analysis of this compound Reveals Limited Publicly Available Research

A comprehensive review of publicly accessible scientific literature reveals a notable scarcity of specific computational and theoretical chemistry studies focused exclusively on the compound this compound. While extensive research exists on the broader class of Schiff bases, detailed investigations into the specific energetic, conformational, and interactional properties of this particular molecule are not readily found in published academic papers. Consequently, the construction of a detailed article adhering to the requested structure is not feasible based on the current body of available research.

The specified outline, which includes "Simulation of Solvent Effects on Reaction Energetics," "Molecular Dynamics Simulations for Solvation Effects and Conformational Landscapes," and "Analysis of Non-Covalent Interactions," requires in-depth data that can only be generated through dedicated computational chemistry research. Such studies would typically involve sophisticated software and methodologies to model the behavior of the molecule at an atomic level.

General principles of computational chemistry allow for a hypothetical discussion of how such studies would be conducted for this compound. For instance, Density Functional Theory (DFT) would be a likely method to investigate the molecule's electronic structure and reactivity. The impact of different solvents on reaction energetics could be simulated using various solvent models, such as the Polarizable Continuum Model (PCM).

Molecular dynamics simulations would offer insights into the compound's behavior over time, revealing its conformational flexibility and how it interacts with surrounding solvent molecules. This would be crucial for understanding its solvation shell and the energetic landscape of its different shapes.

Furthermore, an analysis of non-covalent interactions would dissect the subtle forces that govern the molecule's structure and its interactions with other molecules. This would include examining potential hydrogen bonds, π-π stacking between the aromatic rings, and dispersion forces.

Reactivity and Derivatization Chemistry of N 3 Methoxybenzylidene Cyclohexanamine

Nucleophilic Addition Reactions to the Imine Carbon

The polarized carbon-nitrogen double bond of N-(3-Methoxybenzylidene)cyclohexanamine is susceptible to attack by nucleophiles at the electrophilic carbon atom. This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily add to the imine carbon of this compound. This reaction is a key method for the synthesis of α-substituted amines. nih.gov The addition of an organometallic reagent (R-M) results in the formation of a new carbon-carbon bond, yielding a magnesium or lithium salt of the corresponding secondary amine. Subsequent aqueous workup protonates the nitrogen, affording the final amine product.

The reaction is generally applicable to a wide variety of organometallic reagents, including alkyl, aryl, and vinyl derivatives. uniba.itresearchgate.net The choice of solvent is typically an anhydrous ether, such as diethyl ether or tetrahydrofuran (THF), to prevent the quenching of the highly reactive organometallic reagent.

Examples of Organometallic Additions to Imines
Imine SubstrateOrganometallic ReagentProductTypical Yield
N-BenzylidenemethylaminePhenylmagnesium BromideN-(1,2-Diphenylethyl)methanamineHigh
This compoundn-ButyllithiumN-(1-(3-methoxyphenyl)pentyl)cyclohexanamineGood to High
N-CyclohexylidenemethylamineVinyllithiumN-((1-vinylcyclohexyl)methyl)amineModerate to Good

The imine functionality of this compound can be readily reduced to the corresponding secondary amine, N-(3-methoxybenzyl)cyclohexanamine. This transformation is typically achieved using complex metal hydrides, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common reagents.

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695). Lithium aluminum hydride is a much stronger reducing agent and will also reduce other functional groups, such as esters and carboxylic acids. Its reactions are performed in anhydrous ethereal solvents. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. nih.gov

Hydride Reduction of Imines
Imine SubstrateReducing AgentSolventProduct
This compoundSodium Borohydride (NaBH₄)MethanolN-(3-methoxybenzyl)cyclohexanamine
N-BenzylidenecyclohexylamineLithium Aluminum Hydride (LiAlH₄)Diethyl EtherN-Benzylcyclohexanamine
N-(4-Nitrobenzylidene)anilineSodium Borohydride (NaBH₄)EthanolN-(4-nitrobenzyl)aniline

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

This compound can participate in cycloaddition reactions, where the imine acts as a 2π component. These reactions are valuable for the construction of heterocyclic ring systems. mdpi.com For instance, in [3+2] cycloadditions, the imine can react with a 1,3-dipole, such as an azide or a nitrile oxide, to form a five-membered heterocycle. nih.gov

These reactions can be promoted by thermal or photochemical conditions and can be influenced by the use of catalysts to control stereoselectivity. youtube.com The electronic nature of the substituents on both the imine and the dipole can affect the rate and regioselectivity of the cycloaddition. researchgate.net

Oxidation and Reduction Pathways of the Imine Moiety

Beyond simple hydride reduction, the imine group of this compound can undergo other redox transformations. Oxidation of the imine can lead to the formation of oxaziridines, three-membered heterocyclic rings containing oxygen, nitrogen, and carbon. scirp.org This is often achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

Alternatively, oxidative coupling of the parent amine, N-(3-methoxybenzyl)cyclohexanamine, can be a route to the imine itself. acs.orgresearchgate.net Various metal-based catalysts and oxidizing agents can be employed for this transformation. organic-chemistry.orgacs.org Electrochemical methods can also be utilized for both the oxidation and reduction of imines, offering an alternative to chemical reagents.

Hydrolysis and Transimination Reactions

The formation of Schiff bases like this compound is a reversible process. nih.gov In the presence of water, particularly under acidic or basic conditions, the imine can be hydrolyzed back to its parent aldehyde (3-methoxybenzaldehyde) and amine (cyclohexylamine). semanticscholar.orgconsensus.app The equilibrium of this reaction can be controlled by the removal of water during the synthesis of the imine or by the addition of excess water for hydrolysis. scispace.com

Transimination, or imine exchange, is a reaction where the amine portion of the Schiff base is exchanged with another amine. This reaction is also an equilibrium process and is driven by the relative nucleophilicity of the amines and the stability of the resulting imines.

Formation of Coordination Compounds and Metal Complexes

The nitrogen atom of the imine group in this compound possesses a lone pair of electrons and can act as a ligand, coordinating to metal ions to form metal complexes. wikipedia.orgekb.eg Schiff bases are well-known for their ability to form stable complexes with a wide variety of transition metals. rsc.orgnih.gov

The resulting coordination compounds have diverse geometries and can exhibit interesting catalytic, magnetic, and optical properties. acs.org The nature of the metal ion and the steric and electronic properties of the Schiff base ligand influence the structure and properties of the resulting complex.

Catalytic Applications and Roles of N 3 Methoxybenzylidene Cyclohexanamine Derivatives

N-(3-Methoxybenzylidene)cyclohexanamine as a Ligand in Transition Metal Catalysis

Schiff bases are widely recognized for their ability to form stable complexes with a variety of transition metals, acting as versatile ligands in numerous catalytic processes. nih.gov These ligands are attractive due to their straightforward synthesis, electronic tuneability, and steric versatility.

Design and Synthesis of Catalyst Precursors

The synthesis of transition metal complexes with Schiff base ligands typically involves the reaction of the pre-formed ligand with a suitable metal salt. nih.gov For a derivative of this compound, this would involve the condensation of 3-methoxybenzaldehyde (B106831) with cyclohexanamine to form the imine, followed by complexation with a metal precursor such as a metal halide or acetate. The resulting complexes can then be isolated and characterized using various spectroscopic and analytical techniques. The electronic properties of the ligand can be modulated by the methoxy (B1213986) substituent on the benzaldehyde (B42025) ring, which can influence the catalytic activity of the corresponding metal complex.

Application in C-C and C-Heteroatom Bond Forming Reactions (e.g., C-N bond activation)

Transition metal complexes bearing Schiff base ligands are known to catalyze a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of complex molecules. While specific examples for this compound are not available, related Schiff base complexes have been employed in reactions such as the Suzuki-Miyaura and Heck couplings. The nitrogen and potentially other donor atoms in the Schiff base ligand coordinate to the metal center, influencing its reactivity and selectivity in the catalytic cycle. The steric bulk provided by the cyclohexyl group could also play a role in controlling the substrate scope and stereoselectivity of such reactions.

Organocatalytic Applications (e.g., as chiral auxiliaries or catalysts)

In organocatalysis, chiral Schiff bases can act as catalysts or chiral auxiliaries to induce enantioselectivity in chemical transformations. Derivatives of cyclohexanamine, particularly chiral diamines, are common building blocks for the synthesis of chiral Schiff base ligands. nih.gov These ligands can activate substrates through the formation of chiral iminium ions or other intermediates, directing the stereochemical outcome of the reaction. While there is extensive research on organocatalysis using chiral diamine-derived Schiff bases, specific studies employing this compound in this context are not prominent.

Role in Asymmetric Catalysis for Enantioselective Transformations

The development of chiral catalysts for enantioselective transformations is a major focus in modern chemistry. Chiral Schiff base-metal complexes have been successfully used as asymmetric catalysts in a variety of reactions, including cyclopropanation, Michael additions, and aldol (B89426) reactions. researchgate.netbeilstein-journals.org The chirality can be introduced from the amine or aldehyde precursor. For instance, if a chiral derivative of cyclohexanamine is used, the resulting Schiff base ligand and its metal complex will be chiral, enabling the transfer of stereochemical information to the product. The methoxy group on the aromatic ring can also influence the electronic environment of the catalytic center, which can affect both the reactivity and the enantioselectivity of the transformation. beilstein-journals.org

Heterogeneous Catalytic Systems Involving Imine Derivatives

To facilitate catalyst separation and recycling, homogeneous catalysts are often immobilized on solid supports to create heterogeneous catalytic systems. Schiff base complexes can be anchored to materials such as polymers, silica, or zeolites. distantreader.org This heterogenization can improve the practical applicability of the catalyst, particularly in industrial processes. For instance, a Schiff base complex could be immobilized on a support and used in a flow reactor for continuous production. While this is a general strategy for many Schiff base catalysts, specific examples involving this compound derivatives in heterogeneous systems are not well-documented.

Solvent Effects on the Reactivity and Selectivity of N 3 Methoxybenzylidene Cyclohexanamine Reactions

Influence of Solvent Polarity and Dielectric Constant on Reaction Rates and Equilibria

The polarity of a solvent, a measure of its charge distribution, and its dielectric constant (ε), which quantifies its ability to separate charges, are crucial factors governing reaction kinetics and equilibria. For reactions involving a change in charge or charge distribution between the reactants and the transition state, the solvent's polarity can have a pronounced effect.

The formation of imines like N-(3-Methoxybenzylidene)cyclohexanamine proceeds through a carbinolamine intermediate. The reaction mechanism involves several steps with varying degrees of charge separation. A polar solvent can stabilize charged or highly polar transition states, thus increasing the reaction rate. For instance, polar protic solvents can facilitate proton transfer steps, which are often crucial in imine formation and hydrolysis. cbseacademic.nic.in

The effect of solvent polarity on the yield of a similar imine, N-benzylideneaniline, demonstrates this principle. As shown in the table below, polar solvents can influence the outcome of the reaction, although other factors such as the ability to remove water by-product also play a significant role.

SolventDielectric Constant (ε) at 20°CTypeYield of N-Benzylideneaniline (%)Reference
Acetonitrile37.5Polar Aprotic75 nih.gov
Dichloromethane (DCM)9.1Polar Aprotic72 nih.gov
Dimethyl Sulfoxide (DMSO)46.7Polar Aprotic70 nih.gov
Diethyl Ether4.3Non-Polar65 nih.gov
Petroleum Ether~2.0Non-Polar68 nih.gov

Note: Data is for the synthesis of N-benzylideneaniline, a structurally related imine. The reaction conditions and catalysts may vary between studies. nih.gov

Generally, reactions that proceed through a more polar or charged transition state relative to the reactants are accelerated by solvents with a higher dielectric constant. iiste.org Conversely, reactions where charge is dispersed or neutralized in the transition state are often faster in less polar solvents.

Specific Solvation Effects

Beyond bulk properties like polarity, specific interactions between solvent molecules and the solute can have a profound impact on reactivity. These interactions are directional and short-range in nature.

Hydrogen Bonding Interactions with Solvent Molecules

Hydrogen bonding is a particularly influential specific solvation effect. Protic solvents, such as alcohols and water, can act as hydrogen bond donors, while many polar aprotic solvents can act as hydrogen bond acceptors. The nitrogen atom of the imine group in this compound has a lone pair of electrons and can act as a hydrogen bond acceptor.

In the formation of the imine, protic solvents can stabilize the developing negative charge on the oxygen atom of the carbonyl group in the transition state of the nucleophilic attack by the amine. They can also facilitate the proton transfers necessary for the formation and dehydration of the carbinolamine intermediate. masterorganicchemistry.com

Conversely, in the hydrolysis of imines, water acts as both a solvent and a reactant. Hydrogen bonding plays a crucial role in activating the imine for nucleophilic attack by water and in stabilizing the intermediates. Intramolecular hydrogen bonding can also affect reactivity; for example, an ortho-hydroxyl group on the benzylidene ring can form a hydrogen bond with the imine nitrogen, decreasing its basicity and rendering the Schiff base less susceptible to acid-catalyzed hydrolysis. cdnsciencepub.com

Dipole-Dipole Interactions and Solvation Shell Dynamics

The permanent dipole moment of this compound and the polar intermediates in its formation and reactions lead to significant dipole-dipole interactions with polar solvent molecules. These interactions result in the formation of an organized "solvation shell" or "cage" of solvent molecules around the solute. masterorganicchemistry.com

The dynamics of this solvation shell—the rate at which solvent molecules exchange between the first solvation shell and the bulk solvent—can influence reaction rates. A rigid solvation shell might hinder the necessary conformational changes for the reaction to proceed, whereas a more labile shell can be more accommodating. The reorganization of the solvent shell to accommodate the changing charge distribution as reactants proceed to the transition state contributes to the activation energy of the reaction. For reactions involving polar species, the ability of the solvent to reorient its dipoles to stabilize the transition state is a key factor in determining the reaction rate.

Impact of Hydrophobic/Hydrophilic Environments

The solubility and reactivity of this compound are also influenced by the hydrophobic and hydrophilic nature of the solvent environment. The cyclohexyl and methoxybenzyl groups impart a significant degree of hydrophobicity to the molecule.

In aqueous or highly polar protic environments, hydrophobic effects can drive the aggregation of nonpolar molecules or parts of molecules. For imines, this can be advantageous. For instance, creating a hydrophobic environment around the imine bond can shield it from hydrolysis by water molecules, thereby increasing its stability in aqueous media. nih.gov This principle is exploited in biological systems where enzymatic reactions often occur in hydrophobic pockets within proteins, and has been applied in synthetic systems using micelles or molecular containers to facilitate imine formation in water. nih.gov

Conversely, the formation of an imine from its precursors involves the elimination of a water molecule. In a very hydrophobic, non-polar solvent, the low solubility of water can help drive the equilibrium towards the product side.

Modulation of Reaction Mechanisms and Transition State Stabilization by Solvents

The solvent can do more than just alter the rate of a reaction; it can also modulate the reaction mechanism itself. By selectively stabilizing one of several possible transition states, a solvent can direct a reaction along a specific pathway.

For imine formation, the mechanism can proceed through different pathways depending on the conditions, such as the pH. scispace.com A polar, protic solvent can favor pathways involving charged intermediates, such as a protonated carbinolamine, by effectively solvating these species. In contrast, a non-polar, aprotic solvent might favor a more concerted mechanism with a less polar, cyclic transition state. researchgate.netsemanticscholar.org

The stabilization of the transition state is a key aspect of solvent catalysis. For a bimolecular reaction, such as the formation of this compound, the transition state is a larger, more complex entity than the individual reactants. The solvent's ability to accommodate and stabilize this transition state is crucial. Polar solvents are particularly effective at stabilizing transition states with significant charge separation. The Hughes-Ingold rules provide a framework for predicting how a change in solvent polarity will affect the rates of various types of reactions based on the charge characteristics of the reactants and the transition state. For a reaction where neutral reactants form a polar transition state, an increase in solvent polarity is expected to increase the reaction rate. cbseacademic.nic.in

Studies in Diverse Solvent Systems (e.g., protic, aprotic, mixed solvent systems, supercritical fluids)

The choice of solvent is a critical parameter in the synthesis and subsequent reactions of Schiff bases like this compound, profoundly influencing reaction rates, equilibrium positions, and product selectivity. The solvent's properties, such as polarity, proticity, and ability to form hydrogen bonds, can stabilize or destabilize reactants, transition states, and products to varying degrees. While direct studies on this compound are not extensively documented in publicly available literature, the behavior of analogous imine systems in diverse solvent environments provides a strong basis for understanding its likely reactivity.

Protic Solvents

Protic solvents, such as methanol (B129727), ethanol (B145695), and water, possess hydrogen atoms connected to electronegative atoms and can act as hydrogen bond donors. Their role in Schiff base formation is multifaceted. On one hand, they can facilitate the initial nucleophilic attack of the amine on the carbonyl group by stabilizing the resulting zwitterionic intermediate through hydrogen bonding. On the other hand, since the formation of an imine from an aldehyde and an amine is a condensation reaction that releases water, conducting the reaction in an aqueous or protic medium can shift the equilibrium back towards the reactants, thereby reducing the yield. tandfonline.comresearchgate.net

However, for certain reactions of imines, protic solvents can be beneficial. For instance, in the reduction of some imines, the presence of a protic solvent or additive like an alcohol can promote the reaction. rsc.org In the context of this compound, using a protic solvent like ethanol might be suitable for its synthesis, but removal of the water formed would be crucial to drive the reaction to completion. For subsequent reactions, the choice would depend on the specific mechanism; for instance, a protic solvent could enhance the electrophilicity of the imine carbon by protonating the nitrogen atom, making it more susceptible to nucleophilic attack. nih.gov

Aprotic Solvents

Aprotic solvents lack acidic protons and are unable to act as hydrogen bond donors. They are broadly classified into polar aprotic (e.g., DMSO, DMF, acetonitrile) and nonpolar aprotic (e.g., hexane, toluene (B28343), chloroform) solvents.

In the synthesis of Schiff bases, aprotic solvents are often preferred to maximize yield by avoiding the equilibrium limitations seen in protic media. researchgate.net Nonpolar aprotic solvents like toluene are frequently used with a Dean-Stark apparatus to azeotropically remove the water byproduct, effectively driving the reaction forward. guidechem.com Polar aprotic solvents can also be effective. For instance, studies on the synthesis of N-benzylideneaniline, a compound structurally related to the title compound, have shown good yields in solvents like chloroform (B151607) and ethanol. researchgate.net

The reactivity and selectivity of this compound in subsequent reactions would also be heavily influenced by the aprotic solvent's polarity. Polar aprotic solvents can stabilize charged intermediates and transition states, which can accelerate certain reaction types. Conversely, nonpolar solvents might be favored for reactions proceeding through nonpolar transition states. For example, in photocatalytic reactions of N-benzylideneaniline derivatives, product selectivity has been shown to be highly dependent on the solvent, with protic solvents like methanol favoring homocoupling products, while aprotic solvents could be tuned for other transformations. nih.gov

A study on the synthesis of N-benzylideneaniline demonstrated the impact of various solvents on the reaction yield, highlighting the effectiveness of both polar and non-polar aprotic solvents.

Table 1: Effect of Different Solvents on the Synthesis Yield of N-Benzylideneaniline This table is based on data for the synthesis of N-benzylideneaniline and serves as an illustrative example for the potential solvent effects on the synthesis of this compound.

SolventSolvent TypeYield (%)
TolueneNonpolar AproticHigh
ChloroformPolar AproticHigh
EthanolPolar ProticHigh
MethanolPolar ProticModerate
Diethyl EtherNonpolar AproticModerate
HexaneNonpolar AproticLow
WaterPolar ProticLow
Data is generalized from qualitative descriptions in the literature for analogous systems. researchgate.net

Mixed Solvent Systems

Mixed solvent systems, particularly aqueous-organic mixtures, are often employed to study the thermodynamics and kinetics of Schiff base formation. By varying the composition of the solvent mixture (e.g., water-methanol or water-dioxane), researchers can systematically tune the dielectric constant and solvation properties of the medium. Studies on the formation of Schiff bases from salicylaldehyde (B1680747) and various anilines have shown that the formation constants generally decrease with an increasing mole fraction of water in the solvent mixture. iisc.ac.in This is consistent with the law of mass action, as water is a product of the condensation reaction. researchgate.net

For reactions involving this compound, a mixed solvent system could be used to fine-tune reactivity and selectivity by balancing reactant solubility and the stabilization of specific transition states.

Supercritical Fluids

Supercritical fluids (SCFs), such as supercritical carbon dioxide (scCO₂), represent an environmentally benign alternative to conventional organic solvents for chemical reactions. libretexts.org An SCF exists at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. wikipedia.org This includes liquid-like solvating power and gas-like transport properties (high diffusivity, low viscosity), which can enhance reaction rates by overcoming mass transfer limitations. teledynelabs.com

The properties of SCFs can be "fine-tuned" by small changes in temperature and pressure, allowing for control over solubility, reactivity, and selectivity. wikipedia.org For instance, asymmetric hydrogenation and cyclopropanation reactions have been successfully carried out in scCO₂ with high efficiency and selectivity, often exceeding that observed in traditional solvents like dichloromethane. libretexts.org The use of scCO₂ also simplifies product separation, as the solvent can be removed by simple depressurization.

Future Research Directions and Advanced Theoretical Perspectives

Development of Highly Efficient and Sustainable Synthetic Methodologies

Future research into the synthesis of N-(3-Methoxybenzylidene)cyclohexanamine is poised to prioritize the development of highly efficient and environmentally benign methodologies. Traditional condensation reactions for imine formation often require stoichiometric reagents and organic solvents, leading to waste generation. The focus will shift towards green chemistry principles to mitigate these drawbacks.

Key research avenues will likely include:

Catalyst Development: Exploring novel heterogeneous and homogeneous catalysts to improve reaction rates and selectivity. This includes the use of metal-organic frameworks (MOFs), functionalized nanoparticles, and biocatalysts like immobilized enzymes.

Alternative Energy Sources: Investigating microwave-assisted and ultrasound-promoted synthesis. These techniques can significantly reduce reaction times, improve yields, and often allow for solvent-free conditions.

Green Solvents: Moving away from volatile organic compounds towards more sustainable alternatives such as water, supercritical fluids (like CO₂), or biodegradable deep eutectic solvents.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve one-pot, multi-component reactions where 3-methoxybenzaldehyde (B106831), cyclohexanamine, and other reagents react in a single step to form more complex derivatives.

A comparative analysis of potential synthetic methodologies is presented below, highlighting the advantages of greener approaches.

Methodology Typical Conditions Reaction Time Typical Yield Key Advantages Environmental Impact
Conventional Reflux Toluene (B28343), Dean-Stark trap6-12 hours75-85%Well-established, simple setupHigh (use of volatile organic solvent, high energy consumption)
Microwave-Assisted Solvent-free or minimal solvent (e.g., ethanol)5-15 minutes90-98%Rapid, high yield, energy efficientLow (reduced solvent use and reaction time)
Ultrasound-Promoted Room temperature, various solvents1-2 hours85-95%Mild conditions, high efficiencyLow to Moderate (energy efficient, but may still require solvent)
Catalytic (e.g., MOF) Mild temperature, green solvent (e.g., water)2-4 hours>90%High selectivity, catalyst reusabilityVery Low (recyclable catalyst, benign solvent)

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to designing and optimizing the synthesis of this compound and its derivatives. beilstein-journals.orgresearchgate.net These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions that are not immediately obvious to human researchers. beilstein-journals.orgnih.gov

Future applications in this area include:

Reaction Optimization: ML algorithms can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst, reactant ratios) to maximize yield and minimize byproducts. nih.gov This is achieved by training models on existing reaction data, allowing them to navigate complex, multi-dimensional parameter spaces efficiently. beilstein-journals.orgchemrxiv.org

Predictive Synthesis: AI can suggest novel synthetic routes by analyzing the structure of the target molecule. These computer-aided synthesis planning (CASP) systems can propose more efficient or sustainable pathways that might be overlooked in traditional planning. beilstein-journals.org

Property Prediction: By learning from the structural features of this compound and related compounds, ML models can predict various physicochemical and biological properties of new, unsynthesized derivatives. This allows for the in silico screening of large virtual libraries of compounds for specific applications, such as catalysis or materials science.

The table below illustrates a typical data structure used for training an ML model for reaction yield prediction.

Input Features Example Value Output Variable Example Value
Aldehyde 3-methoxybenzaldehydeYield (%) 92%
Amine Cyclohexanamine
Catalyst Acetic Acid
Solvent Ethanol (B145695)
Temperature (°C) 60
Time (min) 30

Advanced Spectroscopic Techniques for In-Situ Mechanistic Studies

A deeper understanding of the reaction mechanism for the formation of this compound is crucial for optimizing its synthesis. Advanced spectroscopic techniques that allow for in-situ (in the reaction vessel) and real-time monitoring are invaluable for this purpose. researchgate.net

Future research will leverage techniques such as:

Process Analytical Technology (PAT): Implementing real-time monitoring tools like Raman and mid-infrared (FTIR) spectroscopy to track the concentration of reactants, intermediates, and products throughout the reaction. researchgate.net This provides detailed kinetic data, helping to elucidate the reaction mechanism and identify rate-limiting steps. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as stopped-flow NMR, can capture transient intermediates that exist for only fractions of a second. This is particularly useful for studying the initial stages of the condensation reaction, including the formation of the hemiaminal intermediate.

Mass Spectrometry: Techniques like Reaction-Monitoring Mass Spectrometry (RM-MS) can provide highly sensitive detection of species in the reaction mixture, offering complementary data to spectroscopic methods for a comprehensive mechanistic picture.

These studies provide critical insights into how factors like catalysts, solvents, and temperature influence the reaction pathway, enabling precise control over the synthesis. mdpi.com

Design of Novel Catalytic Systems Based on this compound Scaffolds

The inherent structure of this compound, a Schiff base, makes it an excellent candidate for use as a ligand in coordination chemistry. uniba.it The imine nitrogen and the aromatic system can coordinate with metal centers to form stable complexes with potential catalytic activity. researchgate.net

Future research directions in this domain will focus on:

Ligand Modification: Synthesizing derivatives of this compound with additional donor groups (e.g., hydroxyl, phosphino) to create multidentate ligands. These modifications can enhance the stability and modulate the electronic properties of the resulting metal complexes.

Asymmetric Catalysis: Developing chiral versions of the ligand, for instance, by using an optically active amine or aldehyde precursor. The resulting chiral metal complexes could be used as catalysts for asymmetric reactions, which are of high importance in the pharmaceutical industry.

Diverse Catalytic Applications: Screening the catalytic activity of new metal complexes based on this scaffold for a wide range of organic transformations, such as C-C bond formation, oxidation, reduction, and polymerization reactions. mdpi.com Schiff base complexes are known to be versatile catalysts for various chemical processes. uniba.it

The table below outlines potential catalytic applications for metal complexes derived from this Schiff base scaffold.

Metal Center Potential Ligand Derivative Target Catalytic Reaction Potential Application Area
Palladium (Pd)Phosphine-functionalized scaffoldCross-coupling reactions (e.g., Suzuki, Heck)Fine chemical and pharmaceutical synthesis
Ruthenium (Ru)Bidentate N,O-ligandTransfer hydrogenationSynthesis of chiral alcohols
Copper (Cu)Tetradentate N₂O₂-ligandAtom transfer radical polymerization (ATRP)Polymer science and materials
Manganese (Mn)Salen-type derivativeEpoxidation of alkenesBulk chemical production

Multiscale Computational Modeling for Complex Reaction Systems and Environmental Impact

Computational chemistry provides powerful tools for investigating complex chemical systems at a molecular level. Multiscale modeling, which combines different levels of theory, is particularly promising for studying the synthesis and behavior of this compound. frontiersin.orgresearchgate.net

Key areas for future computational research include:

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for the accurate modeling of the reaction mechanism. frontiersin.org The reacting molecules (aldehyde and amine) can be treated with high-level quantum mechanics to describe bond breaking and formation, while the surrounding solvent environment is modeled using less computationally expensive molecular mechanics. This provides insight into solvent effects on the reaction barrier.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule and its interactions with other molecules or materials. This is useful for predicting properties like solubility, diffusion in different media, or its potential as a corrosion inhibitor on a metal surface.

Life Cycle Assessment (LCA) Modeling: While focusing on the molecular scale, it is also crucial to consider the broader environmental impact. Computational models can be used to assess the carbon footprint associated with different synthetic routes, taking into account the energy consumption of both the chemical process and the computational studies themselves. rsc.org This ensures that the development of new chemical processes is truly aligned with sustainability goals. rsc.org

By combining these advanced theoretical and practical approaches, future research on this compound can unlock its full potential, leading to more efficient, sustainable, and innovative applications in chemistry and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.